molecular formula C9H6INO2S B12120549 Methyl 2-iodo-1,3-benzothiazole-7-carboxylate CAS No. 1379301-52-6

Methyl 2-iodo-1,3-benzothiazole-7-carboxylate

Cat. No.: B12120549
CAS No.: 1379301-52-6
M. Wt: 319.12 g/mol
InChI Key: UGFSWWXUIHLZAG-UHFFFAOYSA-N
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Description

Methyl 2-iodo-1,3-benzothiazole-7-carboxylate is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of an iodine atom at the 2-position and a methyl ester group at the 7-position of the benzothiazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-iodo-1,3-benzothiazole-7-carboxylate typically involves the cyclization of 2-aminobenzenethiol with appropriate reagents. One common method includes the reaction of 2-aminobenzenethiol with iodine and carbon disulfide in the presence of a base, followed by esterification with methanol to form the methyl ester . The reaction conditions often require refluxing in an organic solvent such as toluene or dioxane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-iodo-1,3-benzothiazole-7-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.

Major Products Formed

    Substitution: Formation of 2-amino-1,3-benzothiazole-7-carboxylate derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of 2-iodo-1,3-benzothiazole-7-methanol.

Scientific Research Applications

Methyl 2-iodo-1,3-benzothiazole-7-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex benzothiazole derivatives.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 2-iodo-1,3-benzothiazole-7-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and the ester group play crucial roles in its binding affinity and specificity. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Iodo-1,3-benzothiazole: Lacks the ester group, making it less versatile in certain chemical reactions.

    Methyl 2-chloro-1,3-benzothiazole-7-carboxylate: Similar structure but with a chlorine atom instead of iodine, leading to different reactivity and properties.

    2-Methyl-1,3-benzothiazole-7-carboxylate: Lacks the halogen atom, affecting its chemical behavior and applications.

Uniqueness

Methyl 2-iodo-1,3-benzothiazole-7-carboxylate is unique due to the presence of both the iodine atom and the ester group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential bioactivity make it a valuable compound in research and industrial applications.

Properties

CAS No.

1379301-52-6

Molecular Formula

C9H6INO2S

Molecular Weight

319.12 g/mol

IUPAC Name

methyl 2-iodo-1,3-benzothiazole-7-carboxylate

InChI

InChI=1S/C9H6INO2S/c1-13-8(12)5-3-2-4-6-7(5)14-9(10)11-6/h2-4H,1H3

InChI Key

UGFSWWXUIHLZAG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)N=C(S2)I

Origin of Product

United States

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